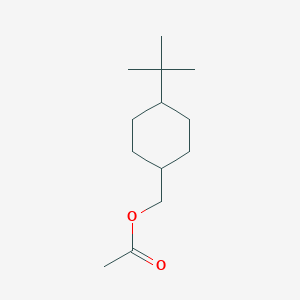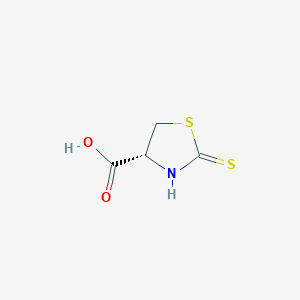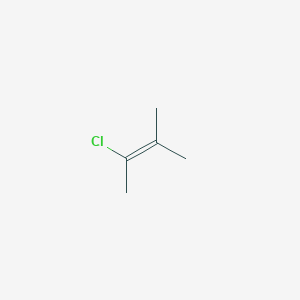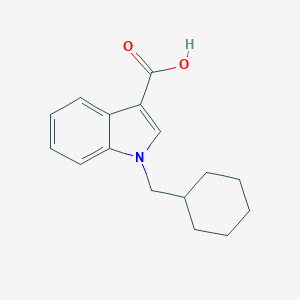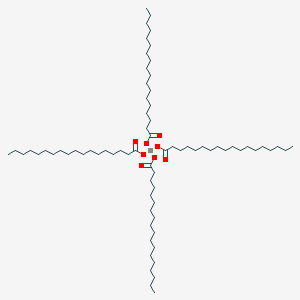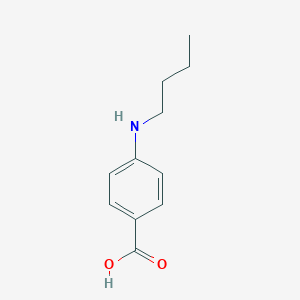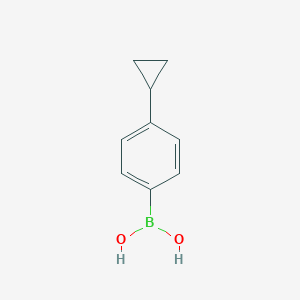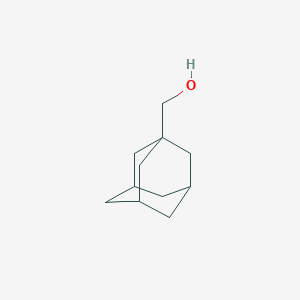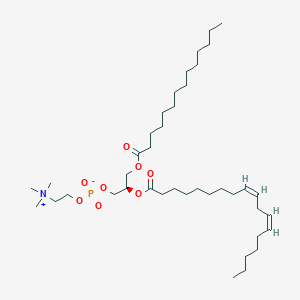
2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves modified Pictet-Spengler reactions, as described in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which achieved a high yield and enantiomeric excess . Additionally, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involved condensation and cyclodehydration reactions . Tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to imidazoquinolines, which suggests potential synthetic routes for the N1 position in dihydroisoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopy and X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, which could provide insights into the potential structure of the compound . Similarly, the molecular and crystal structure of a synthesized thienopyridine dicarboxylate was stabilized by intramolecular hydrogen bonds, which could be relevant for understanding the molecular interactions in dihydroisoquinoline derivatives .
Chemical Reactions Analysis
The chemical reactions involving related compounds include intramolecular charge transfer, as observed with planarized aminobenzonitrile derivatives . The reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to form dihydroquinoline derivatives indicates the reactivity of the quinoline ring system towards electrophilic reagents . The photooxidation of a hexahydroquinazolinone derivative by singlet oxygen suggests the susceptibility of similar compounds to oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various methods. Solvatochromic measurements were used to determine the dipole moments of charge transfer states in aminobenzonitrile derivatives . The thermal, X-ray, and DFT analyses of thienopyridine dicarboxylates provided insights into their stability and electronic properties . The photooxidation study of a hexahydroquinazolinone derivative also contributed to the understanding of its reactivity under light and oxygen exposure .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- Tert-butoxycarbonylation Reagent: The compound 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate and its derivatives are utilized as tert-butoxycarbonylation reagents for substrates like phenols, amines, and carboxylic acids. These reactions proceed chemoselectively under mild conditions, contributing to high yields in chemical synthesis (Saito, Ouchi, & Takahata, 2006).
Synthesis of 1,2-Dihydroisoquinolines
- Synthesis of 1,2-Dihydroisoquinoline Derivatives: This compound plays a role in the synthesis of 1,2-dihydroisoquinoline derivatives. The synthesis involves tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, facilitated by Lewis acids, indicating its utility in creating complex organic structures (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Formation of 1,2-Dihydroquinoline Derivatives
- Reaction with Hydrogen Iodide: The reaction of related compounds with hydrogen iodide at room temperature results in the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives. This demonstrates its reactivity and potential in creating structurally diverse molecules (Matsumoto, Mori, & Akazome, 2010).
Role in Organic Synthesis
- Catalysis in Organic Reactions: This compound and its related analogs are significant in catalyzing various organic reactions. These reactions are pivotal in synthesizing pharmaceutically relevant compounds and natural products, underlining its importance in medicinal chemistry and drug development (Li, Wang, Wang, Luo, & Wu, 2013).
Eigenschaften
IUPAC Name |
2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-7-11-9-12(14(18)20-4)5-6-13(11)10-17/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHSKQWTCPDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467376 | |
| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
CAS RN |
170097-66-2 | |
| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
